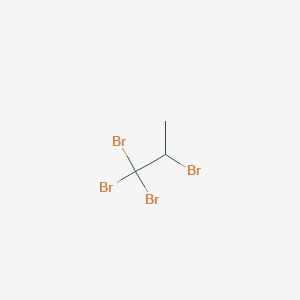
1,1,1,2-Tetrabromopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1,2-Tetrabromopropane is an organobromine compound with the molecular formula C3H4Br4. It is a derivative of propane where four hydrogen atoms are replaced by bromine atoms. This compound is known for its high density and is used in various chemical applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
1,1,1,2-Tetrabromopropane can be synthesized through the bromination of propane. The reaction typically involves the addition of bromine (Br2) to propane (C3H8) under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the bromination process. The reaction conditions include maintaining a temperature range of 50-60°C to ensure the selective bromination of the propane molecule.
Industrial Production Methods
In industrial settings, the production of this compound involves a continuous process where propane is reacted with bromine in a reactor. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials. The purified this compound is collected and stored under appropriate conditions to prevent decomposition.
化学反应分析
Types of Reactions
1,1,1,2-Tetrabromopropane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where bromine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes or alkynes.
Reduction Reactions: It can be reduced to form less brominated derivatives or hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) are used under elevated temperatures.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products
Substitution: Products include alcohols, amines, or other substituted hydrocarbons.
Elimination: Products include alkenes or alkynes.
Reduction: Products include less brominated hydrocarbons or fully reduced hydrocarbons.
科学研究应用
1,1,1,2-Tetrabromopropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other brominated compounds.
Biology: It is used in studies involving the interaction of brominated compounds with biological systems.
Medicine: Research is conducted to explore its potential use in pharmaceuticals and as a precursor for drug synthesis.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of 1,1,1,2-tetrabromopropane involves its interaction with various molecular targets. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the compound undergoes dehydrohalogenation to form double or triple bonds. The pathways involved depend on the specific reaction conditions and reagents used.
相似化合物的比较
Similar Compounds
1,1,2,2-Tetrabromoethane: Similar in structure but with two carbon atoms instead of three.
1,1,2,2-Tetrabromopropane: Another isomer with different bromine atom positions.
1,1,1,3-Tetrabromopropane: Another isomer with bromine atoms at different positions.
Uniqueness
1,1,1,2-Tetrabromopropane is unique due to its specific bromine atom arrangement, which influences its reactivity and applications. Its high density and ability to undergo various chemical reactions make it valuable in both research and industrial applications.
属性
CAS 编号 |
72108-72-6 |
|---|---|
分子式 |
C3H4Br4 |
分子量 |
359.68 g/mol |
IUPAC 名称 |
1,1,1,2-tetrabromopropane |
InChI |
InChI=1S/C3H4Br4/c1-2(4)3(5,6)7/h2H,1H3 |
InChI 键 |
DNDPPWHDBXKSGJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C(Br)(Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


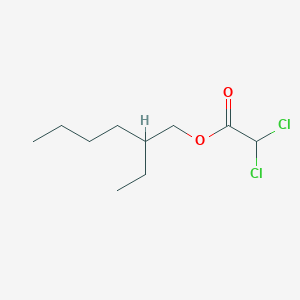
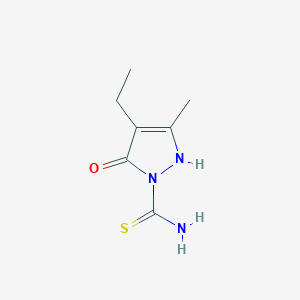
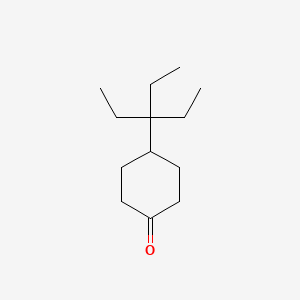

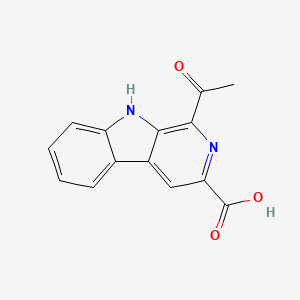
![1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine](/img/structure/B14464187.png)
![2-[2-Chloro-5-(2,4-dichlorophenoxy)phenoxy]propanoic acid](/img/structure/B14464190.png)


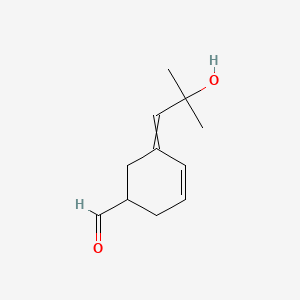

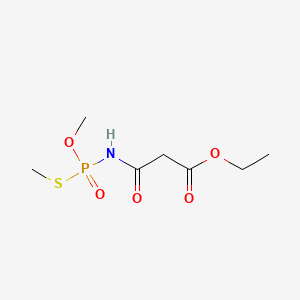
![2,7-Diethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14464231.png)

